molecular formula C17H20ClN3O B5289877 (4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE

(4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5289877
M. Wt: 317.8 g/mol
InChI Key: VLWIBQOCQMBZJO-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is a synthetic compound that combines a piperidine ring with a pyrazole ring

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-20-16(15(18)12-19-20)17(22)21-9-7-14(8-10-21)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWIBQOCQMBZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves the reaction of 4-benzylpiperidine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in binding studies to understand receptor-ligand interactions and to develop new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antimalarial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. It may also be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit soluble epoxide hydrolase (sEH), resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is unique due to its combination of a piperidine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in research and development .

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